![molecular formula C18H28BNO3 B1415487 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol CAS No. 2088248-95-5](/img/structure/B1415487.png)
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol
Overview
Description
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is an organic compound with the molecular formula C18H28BNO3 and a molecular weight of 317.23 . It is also known by the synonym 4-Piperidinol, 1- [ [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-4-ol group attached to a phenyl group, which is further connected to a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure can be found in the MOL file 2088248-95-5.mol .Scientific Research Applications
Pharmacological Applications and Ligand Binding
- Dopamine Receptors: Arylcycloalkylamines, which share structural motifs with the compound , have been studied for their binding affinities at D(2)-like receptors. Arylalkyl substituents are known to improve the potency and selectivity of these compounds, indicating potential applications in antipsychotic agents development (Sikazwe et al., 2009).
Chemical Synthesis and Drug Development
- Synthesis of Antineoplastic Agents: A novel series of compounds, exemplified by 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, were developed for potential use as antineoplastic agents. These compounds demonstrated cytotoxic properties and modulators of multi-drug resistance, showcasing the importance of chemical synthesis in drug discovery (Hossain et al., 2020).
Analytical Chemistry and Pharmacokinetics
- Histamine H1 Receptor Antagonists: Bilastine, a new generation antihistamine, showcases the significance of chemical structure in pharmacodynamics and pharmacokinetics. Studies on such compounds emphasize the need for analytical methods in understanding drug properties and interactions (Sharma et al., 2021).
Neurotoxicity and Parkinson's Disease Research
- Neurotoxicity Studies: The compound MPTP, which structurally relates to the functional groups in the query, has been used to create an animal model for Parkinson's disease. Understanding the specific effects of structural components on neurotoxicity can aid in developing treatments for neurodegenerative diseases (Langston et al., 1984).
properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-20-11-9-16(21)10-12-20/h5-8,16,21H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPVMQHWVVDMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)

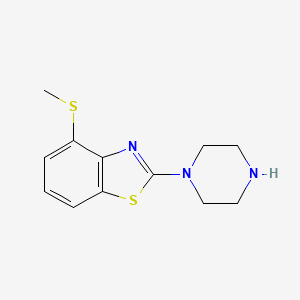
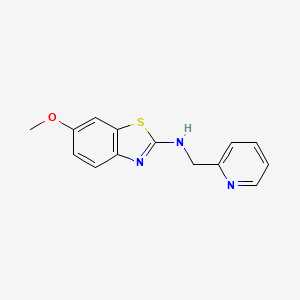
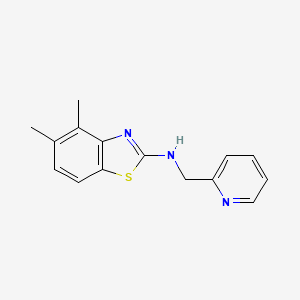
![((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid](/img/structure/B1415412.png)

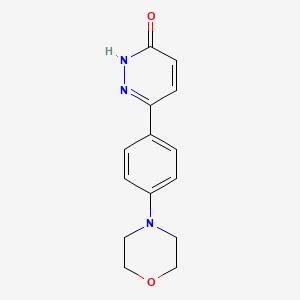
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415417.png)
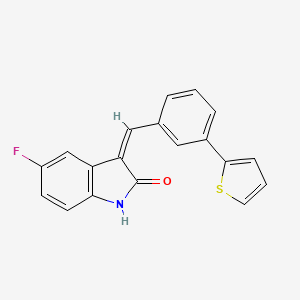

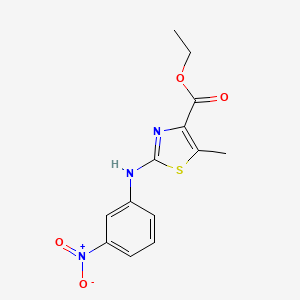
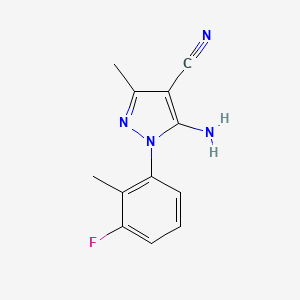
![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)